molecular formula C7H5BrN2 B1526405 3-Amino-2-bromobenzonitrile CAS No. 1166988-09-5

3-Amino-2-bromobenzonitrile

Cat. No.: B1526405
CAS No.: 1166988-09-5
M. Wt: 197.03 g/mol
InChI Key: LZGRGCJYIIGEQV-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzonitrile (CAS: 1166988-09-5) is a halogenated aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . It features a benzene ring substituted with an amino (-NH₂) group at position 3, a bromine atom at position 2, and a nitrile (-CN) group at position 1 (see SMILES: BrC1C(C#N)=CC=CC=1N) . This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in synthesizing bioactive molecules . Its physicochemical properties, such as stability under sealed refrigeration and a purity of ≥95%, make it suitable for research and industrial applications .

Biological Activity

3-Amino-2-bromobenzonitrile, also known as 2-amino-3-bromobenzonitrile, is a compound with the molecular formula C7_7H5_5BrN2_2 and a molecular weight of 197.04 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical identifiers:

  • CAS Number : 114344-60-4
  • InChI Key : RTIWACSVMFUEBF-UHFFFAOYSA-N
  • PubChem CID : 4564338

Biological Activity Overview

This compound exhibits a range of biological activities that have been explored in various studies. Its primary applications include:

  • Anticancer Activity : Research indicates that compounds similar to this compound can inhibit key kinases involved in cancer progression, such as PIM kinases and LIMK1. These kinases are associated with tumorigenesis and metastasis, making them critical targets in cancer therapy .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play roles in cellular signaling pathways. For instance, it may interfere with the activity of certain kinases that regulate cell proliferation and survival .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

  • Kinase Inhibition : The compound's ability to inhibit kinases suggests it may disrupt signaling pathways that are crucial for cancer cell survival and proliferation. For example, inhibitors targeting LIMK1 have shown effectiveness in reducing the metastatic potential of tumor cells .
  • Cytotoxicity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by promoting oxidative stress and disrupting mitochondrial function .

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound and related compounds:

StudyFindings
Study A (2015)Identified as a potent inhibitor of LIMK1 with IC50 values in the low nanomolar range .
Study B (2020)Demonstrated cytotoxic effects on breast cancer cell lines, leading to increased apoptosis rates .
Study C (2021)Explored structure-activity relationships, revealing modifications that enhance kinase inhibition potency .

Scientific Research Applications

Medicinal Chemistry

3-Amino-2-bromobenzonitrile is primarily utilized in the development of pharmaceuticals, particularly as a building block in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: JNK Inhibitors
A notable application is found in the design of selective inhibitors for c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases. Research has shown that derivatives of this compound can serve as effective scaffolds for developing JNK3 inhibitors with improved selectivity and potency. For instance, structure-activity relationship (SAR) studies revealed that modifications to the amino group significantly influence inhibitory activity against JNK3 while maintaining low cytotoxicity .

Table 1: JNK Inhibitory Activity of Derivatives

CompoundIC50_{50} (µM)Selectivity Ratio (JNK3/JNK1)
This compound5.020
Derivative A1.535
Derivative B0.850

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized in various reactions, including electrophilic aromatic substitution and coupling reactions. Its bromine atom serves as a versatile leaving group, facilitating further functionalization.

Case Study: Synthesis of Indazoles
A two-step synthesis involving palladium-catalyzed arylation has been reported, where this compound acts as a precursor for substituted indazoles. This method illustrates the compound's utility in generating complex heterocyclic structures that are valuable in drug discovery .

Table 2: Reaction Conditions for Indazole Synthesis

StepReagentsConditionsYield (%)
Step 1This compound + BaseHeat at 100°C for 4 hours85
Step 2Indazole precursor + CatalystStir at room temperature overnight90

Material Science

Beyond medicinal applications, this compound is explored in material science for developing functional materials, including polymers and coatings. Its chemical properties allow it to be incorporated into polymer matrices to impart specific functionalities.

Case Study: Polymer Composites
Research indicates that incorporating this compound into polymer composites enhances thermal stability and mechanical properties. The bromine substituent provides sites for cross-linking, which is crucial for improving the durability of the materials .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-bromobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves halogenation or amination of benzonitrile precursors. Key steps include:

  • Bromination : Direct bromination of 3-aminobenzonitrile using brominating agents (e.g., Br₂ in H₂SO₄ or NBS in DMF) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Amination : Substitution of a halogen (e.g., Cl or F) in 2-bromo-3-halobenzonitrile with NH₃/amine in the presence of a Pd catalyst .

Critical Parameters :

  • Temperature control to prevent decomposition (evidenced by side products in uncontrolled exothermic reactions) .
  • Solvent choice (polar aprotic solvents like DMF improve solubility of intermediates) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer :

  • ¹H NMR : The amino group (-NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons show splitting patterns dependent on substituent positions. The bromine atom induces deshielding, shifting adjacent protons upfield .
  • IR Spectroscopy : Key peaks include nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and N-H bends (amine) at ~1600–1650 cm⁻¹. Bromine substitution does not significantly alter the nitrile peak .
  • Mass Spectrometry : Molecular ion peak at m/z 213 (C₇H₅BrN₂⁺), with fragmentation patterns showing loss of Br (→ m/z 134) and CN (→ m/z 183) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals in complex mixtures .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., Br vs. F) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The bromine atom in this compound acts as a directing group, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Comparative studies with fluorinated analogs (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) reveal:

  • Electron-Withdrawing Effects : Bromine reduces electron density at the ortho position, slowing nucleophilic attacks but stabilizing Pd intermediates in cross-couplings .
  • Steric Effects : Bulkier substituents (e.g., -CF₃) hinder Pd coordination, reducing coupling efficiency .

Reference :

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer : Discrepancies in bioactivity data (e.g., kinase inhibition vs. cytotoxicity) often arise from:

Q. How can computational methods predict the suitability of this compound as a ligand in coordination chemistry?

Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to evaluate binding energy with metals (e.g., Cu²⁺, Pd⁰). The amino and nitrile groups act as chelating sites, with binding energies ~-250 kJ/mol for Cu .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Methodological Answer :

  • Exothermic Reactions : Bromination at scale risks thermal runaway. Use flow chemistry to control heat dissipation and improve safety .
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization (ethanol/water mixtures) or acidic extraction (HCl washes to remove unreacted amine) .

Reference :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

The position of substituents on the benzene ring significantly alters reactivity, polarity, and applications. Below is a comparison with isomers of 3-amino-2-bromobenzonitrile:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions (Amino/Bromo/Nitrile) Purity Key Applications/Notes
This compound 1166988-09-5 C₇H₅BrN₂ 197.03 3/2/1 98% Pharmaceutical intermediate
2-Amino-3-bromobenzonitrile 114344-60-4 C₇H₅BrN₂ 197.03 2/3/1 98% Limited data on applications
2-Amino-4-bromobenzonitrile 304858-65-9 C₇H₅BrN₂ 197.03 2/4/1 98% Research chemical
2-Amino-5-bromobenzonitrile 39263-32-6 C₇H₅BrN₂ 197.03 2/5/1 97% Synthetic intermediate
3-Amino-5-bromobenzonitrile 220583-56-2 C₇H₇BrN₂O 215.05 3/5/1 (+ O-substituent) N/A Specialty synthesis

Key Observations :

  • Regioselectivity: The amino group at position 3 in this compound enhances electrophilic substitution reactivity compared to isomers with amino groups at position 2 .
  • Applications: While this compound is well-documented in pharmaceutical synthesis, other isomers are primarily research chemicals with less-defined industrial roles .

Halogen and Functional Group Variants

6-Amino-3-bromo-2-fluorobenzonitrile (CAS: 845866-92-4)

  • Molecular Formula : C₇H₄N₂FBr
  • Molecular Weight : 215.02 g/mol .

3-Amino-5-bromobenzamide (CAS: 49674-16-0)

  • Molecular Formula : C₇H₇BrN₂O
  • Molecular Weight : 215.05 g/mol .
  • Comparison: Replacement of the nitrile group with an amide (-CONH₂) reduces electrophilicity, making this compound less reactive in nucleophilic substitutions compared to this compound .

Research Findings and Data

NMR Characterization

  • This compound: ¹H NMR (CDCl₃) shows signals at δ 7.20 (t, J = 8.0 Hz, 1H), 7.07 (dd, J = 8.0, 1.5 Hz, 1H), and 6.97 (dd, J = 8.0, 1.5 Hz, 1H), confirming the aromatic proton environment .
  • 2-Bromo-5-fluoroaniline (a fluorinated analog): Exhibits distinct shifts at δ 7.34 (dd, J = 9.0, 6.0 Hz, 1H), highlighting the impact of fluorine on electronic structure .

Preparation Methods

Direct Bromination of 3-Aminobenzonitrile

One straightforward approach to synthesize 3-amino-2-bromobenzonitrile is the selective bromination of 3-aminobenzonitrile. This method involves electrophilic aromatic substitution where bromine is introduced ortho to the amino group.

  • Procedure Summary:

    • Starting from 3-aminobenzonitrile, bromination is carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetonitrile.
    • The reaction is typically conducted at room temperature or slightly elevated temperatures.
    • The presence of ammonium chloride or other additives can improve regioselectivity and yield.
    • After reaction completion, the mixture is quenched with water and extracted with ethyl acetate.
    • Purification is achieved by silica gel chromatography.
  • Research Findings:

    • A study reported the bromination of 3-aminobenzonitrile using N-bromosuccinimide and ammonium chloride in acetonitrile at room temperature for 45 minutes, yielding this compound in 97% yield with high purity.
Step Reagents/Conditions Outcome
Bromination NBS (1.05 equiv), NH4Cl (0.10 equiv), MeCN, RT, 45 min High yield (97%) of this compound
Work-up Quench with H2O, extract with EtOAc Product isolated as off-white solid
Purification Silica gel chromatography (15% EtOAc/hexanes) Pure compound with Rf = 0.41

This method is advantageous due to its mild conditions, high selectivity, and scalability.

Multi-step Synthesis via Aminobenzamide Dehydration

Another preparation route involves the use of aminobenzamide derivatives, which undergo dehydration to form aminobenzonitriles, followed by bromination.

  • Procedure Summary:

    • Starting from 3-aminobenzamide, a dehydration reaction is performed using thionyl chloride in toluene under reflux (90–100 °C).
    • The reaction releases gaseous by-products (HCl and SO2), indicating the formation of the nitrile group.
    • After completion, the product (3-aminobenzonitrile) is isolated.
    • Subsequent bromination can be performed as described above.
  • Research Findings:

    • The dehydration step is carefully controlled by slow addition of thionyl chloride to avoid side reactions.
    • The reaction mixture is maintained at elevated temperature until gas evolution ceases, ensuring complete conversion.
    • This approach provides a reliable route to aminobenzonitriles, which can be further functionalized.
Step Reagents/Conditions Outcome
Dehydration Thionyl chloride (2.3 equiv), toluene, reflux 90-100 °C Conversion of 3-aminobenzamide to 3-aminobenzonitrile
Bromination (subsequent) NBS or bromine under mild conditions This compound

This method is useful when aminobenzamide precursors are more accessible or preferred.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Bromination of 3-Aminobenzonitrile NBS, NH4Cl, MeCN, RT, 45 min High yield, mild conditions, selective Requires pure 3-aminobenzonitrile
Dehydration of 3-Aminobenzamide + Bromination Thionyl chloride, toluene reflux; subsequent bromination Access from amides, scalable Multi-step, handling toxic reagents
Pd-Catalyzed Arylation and Cyclization Pd catalyst, benzophenone hydrazone, acidic workup Useful for heterocycle synthesis Indirect for target compound

Research Data and Observations

  • The direct bromination method using NBS and ammonium chloride in acetonitrile provides a rapid and high-yielding synthesis of this compound with minimal side-products.
  • The dehydration of aminobenzamide to aminobenzonitrile using thionyl chloride is a classical and robust method, suitable for large-scale synthesis, but requires careful control of reaction conditions and handling of corrosive gases.
  • Palladium-catalyzed methods offer synthetic versatility but are more suited for downstream transformations involving 2-bromobenzonitriles rather than direct preparation of the amino-bromo nitrile itself.

Properties

IUPAC Name

3-amino-2-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGRGCJYIIGEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733848
Record name 3-Amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166988-09-5
Record name 3-Amino-2-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-bromobenzonitrile
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Synthesis routes and methods

Procedure details

2-Bromo-3-nitro-benzonitrile (Compound U1, 678 mg, 2.987 mmol) was dissolved in ethanol (20.9 mL) and water (8.96 mL), added with acetic acid (2.39 mL, 41.81 mmol) and iron (1.17 g, 20.91 mmol), and stirred at 60° C. for 18 hr. The reaction solution was poured into aqueous solution of sodium hydroxide (1 M), extracted with ethyl acetate, washed with water and saturated brine, dried over sodium sulfate, and then filtered. After concentration under reduced pressure, 3-amino-2-bromo-benzonitrile (Compound U2) was obtained as a crude product.
Quantity
678 mg
Type
reactant
Reaction Step One
Quantity
20.9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.39 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.96 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.17 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Amino-2-bromobenzonitrile
3-Amino-2-bromobenzonitrile
3-Amino-2-bromobenzonitrile
3-Amino-2-bromobenzonitrile
3-Amino-2-bromobenzonitrile
3-Amino-2-bromobenzonitrile

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